molecular formula C15H10N2O4 B11063817 6-amino-8-(furan-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(furan-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No.: B11063817
M. Wt: 282.25 g/mol
InChI Key: JFTDWGACFYJDHJ-UHFFFAOYSA-N
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Description

6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a chromene core fused with a dioxolo ring and a furan ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE can be achieved through multi-step organic synthesis. One efficient method involves the use of nickel (II) chromite nanoparticles as a catalyst. This method includes a three-component condensation reaction between aromatic aldehydes, Meldrum’s acid, and active methylene compounds such as 4-hydroxycoumarin or 3,4-methylenedioxyphenol. The reaction is carried out under ethanol-drop grinding at room temperature, resulting in high yields of the target compound .

Chemical Reactions Analysis

6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar compounds to 6-AMINO-8-(2-FURYL)-8H-[1,3]DIOXOLO[4,5-G]CHROMEN-7-YL CYANIDE include:

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

6-amino-8-(furan-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

InChI

InChI=1S/C15H10N2O4/c16-6-9-14(10-2-1-3-18-10)8-4-12-13(20-7-19-12)5-11(8)21-15(9)17/h1-5,14H,7,17H2

InChI Key

JFTDWGACFYJDHJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(C(=C(O3)N)C#N)C4=CC=CO4

Origin of Product

United States

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